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AMC Assay Formats at a Glance

Get Quote

The table below summarizes the core characteristics, performance data, and optimal use cases for different

AMC-based assay formats, as reported in recent scientific literature.

Key Performance Sensitivity
Assay Format Throughput Best For
Data (LOD)
Continuous Enzyme Real-time monitoring  Not explicitly ~ High- Mechanistic studies,
Activity Assay [1] of KDACS inhibition stated throughput enzyme inhibition
kinetics; enabled compatible kinetics, lead
inhibitor classification (96-well plate)  compound
by mode of action. stratification.
Fluorescence Quantitative FP- Not explicitly High (rapid, Inhibitor screening
Polarization (FP) [2] based HTS for stated cost-effective, with minimal
Cathepsin L and scalable) fluorescence
inhibitors; reduced interference;
fluorescence homogenous,
interference, fewer separation-free
operational steps. assays.
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Assay Format

Bioluminescence
Resonance Energy
Transfer (BRET) [3]

Microfluidic Assay

3]

Key Performance
Data

32% change in
BRET ratio upon
protease cleavage;
10x more sensitive
than equivalent
FRET assay [3].

Normalized BRET
ratio change of 31%
in microfluidic format.

Sensitivity
(LOD)

27 pM (for

thrombin in
microfluidic
format)

27 pM (for
thrombin)

Detailed Experimental Protocols

Throughput

Compatible
with
microfluidics

Continuous
flow

Best For

Ultra-sensitive,
homogenous assays
in flow formats; low-
background
detection.

Applications
requiring minimal
sample volume
(nanoliters) and
continuous
measurement.

Here are the detailed methodologies for key AMC-based assays from the search results, which you can adapt

for your research.

Continuous Enzyme Activity Assay for KDACS Inhibitors [1]

This protocol is designed for high-throughput classification of enzyme inhibitors based on their mode of

action.

¢ Principle: The continuous liberation of fluorescent AMC from a quenched substrate (e.g., Boc-
Lys(TFA)-AMC) by the enzyme KDACS is monitored in real-time. Inhibition kinetics reveal the
inhibitor's mechanism.

¢ Key Reagents:

o Recombinant human KDACS8 (10-100 nM in assay)
Substrate: Boc-Lys(TFA)-AMC (20 uM)

Assay Buffer: 25 mmol/L Tris-HCI, 75 mmol/L KCI, 0.00001% Pluronic, pH 8.0
Trypsin (0.1 mg/mL) to liberate AMC after deacylation

(e]

[¢]

[e]

e Procedure:
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o Incubate serial dilutions of the test ligand with KDACS in a black 96-well plate for 1 hour at
30°C.

o Initiate the enzymatic reaction by adding a Master Mix containing the substrate and trypsin.

o Immediately monitor the temporal increase in fluorescence (Ex: 340 nm, Em: 460 nm) using a
microplate reader.

o Analyze the initial slope (vi) of the progress curve for each inhibitor concentration to determine
IC50 values and classify inhibitors as fast reversible, slow-binding, or covalent.

Fluorescence Polarization (FP) HTS for Cathepsin L Inhibitors [2]

This protocol outlines a homogenous, separation-free FP assay for protease inhibitor screening.

e Principle: A bifunctional peptide substrate (FITC-SHAYTMSLGAE-Biotin) is cleaved by the protease
Cathepsin L (CTSL). When intact, binding to avidin creates a large complex with high polarization
(mP). Cleavage releases a small FITC-labeled fragment, resulting in a low mP signal. Inhibition
prevents cleavage, maintaining a high mP.

¢ Key Reagents:

o Recombinant CTSL

o FP Substrate: FITC-SIIAYTMSLGAE-Biotin

o Avidin

e Procedure:

o Incubate CTSL with test compounds and the bifunctional FP substrate.

o Add avidin to the mixture. No separation steps are required.

o Measure the fluorescence polarization (mP values). A high mP signal indicates inhibition, as the
intact substrate is bound by avidin.

o The level of inhibition is quantified by the increase in mP value, which is proportional to inhibitor
potency.

Ub-AMC Hydrolysis Assay for USP14 Deubiquitinating Enzyme
[4]

This is a miniaturized, real-time kinetic assay for identifying small-molecule inhibitors of a proteasome-

associated DUB.

e Principle: The deubiquitinating enzyme USP14 cleaves the fluorogenic substrate Ub-AMC, liberating
free AMC. The increase in fluorescence is directly proportional to enzyme activity.
¢ Key Reagents:
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o Proteasome-bound USP14 (15 nM USP14, 1 nM proteasome in assay)

o Substrate: Ub-AMC (0.8-1.0 uM)
o Assay Buffer: Includes 1 mM DTT and 1 mM ATP-MgCI2

e Procedure:
o Dispense 10 pL of recombinant USP14 solution into wells of a low-volume 384-well plate.

o Prepare a separate mixture of proteasome and Ub-AMC substrate.
o Initiate the reaction by dispensing 10 pL of the proteasome/Ub-AMC mixture into each well

(total volume 20 pL).
o Monitor the fluorescence (Ex365/Em460) in real-time for ~90 minutes. The specific USP14

activity is calculated by subtracting any signal from the proteasome alone.

Workflow and Format Selection

The following diagram illustrates the general decision-making workflow for selecting and optimizing an

AMC-based assay, based on the principles derived from the search results.
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and low background?
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Studying enzyme kinetics
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Use Continuous
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Critical Optimization Parameters

To ensure assay robustness, pay close attention to these technical aspects highlighted across the studies:

¢ Microplate Selection [5]: The choice of microplate is critical.

o Format: Use 384-well or 96-well half-area plates for HTS to minimize reagent use.

o Color: Use black plates for standard fluorescence and FP to reduce crosstalk and
background. Use white plates for luminescence or low-signal assays to maximize signal
reflection.

o Material: Polystyrene is standard; ensure UV-transparent materials (like COC) if excitation is in
the UV range.

o Buffer and Additives: Components like ATP (for enzyme stability) [4], DTT (as a reducing agent) [4],
and carrier proteins (e.g., ovalbumin to prevent non-specific binding) [4] are often essential for
maintaining enzyme activity and assay performance.

e Controls: Always include relevant controls (e.g., no-enzyme, no-inhibitor, and background wells with
substrate only) to calculate specific activity and correct for background interference [1] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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